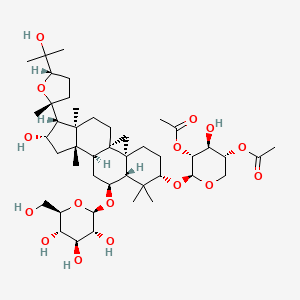

Isoastragaloside I

Description

Properties

IUPAC Name |

[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPKALQHGQMJER-XOUPSZAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Isoastragaloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastragaloside I is a cycloartane-type saponin isolated from the roots of Astragalus membranaceus, a perennial plant widely used in traditional medicine. Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and metabolic regulatory effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of pro-inflammatory pathways, activation of the cellular antioxidant response, and regulation of metabolic processes.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A significant body of evidence points to the potent anti-inflammatory properties of this compound.[1] The central mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of the inflammatory response.[1][2]

In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation in cellular models, this compound has been shown to dose-dependently suppress the production of key pro-inflammatory mediators.[1][2] This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

The inhibition of NF-κB activation by this compound is mediated through the upstream suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] By inhibiting the phosphorylation of key components in these pathways, this compound prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Antioxidant Properties through Nrf2 Pathway Activation

This compound has been demonstrated to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes.

Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2.[3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their enhanced expression. Key downstream effectors of the Nrf2 pathway upregulated by this compound include NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), enzymes crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.

Metabolic Regulation

This compound has also been implicated in the regulation of metabolic processes, particularly in the context of glucose metabolism and adipocyte function.

-

Increased β-Cell Mass: In vivo studies using diabetic mouse models have shown that this compound can increase pancreatic β-cell mass and improve hyperglycemia.[4] This suggests a potential role for this compound in promoting β-cell regeneration or survival, offering a promising avenue for diabetes therapeutics.[4]

-

Adiponectin Production: this compound has been found to selectively increase the secretion of adiponectin from adipocytes.[5] Adiponectin is an important adipokine with insulin-sensitizing and anti-inflammatory properties, and its modulation by this compound may contribute to the compound's beneficial metabolic effects.[5]

Potential Role in Other Signaling Pathways

While direct evidence for this compound is pending, research on structurally related compounds from Astragalus suggests other potential mechanisms of action that warrant investigation:

-

NLRP3 Inflammasome: Astragaloside IV, another major saponin from Astragalus, has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation of pro-inflammatory cytokines like IL-1β.[6][7][8] Given the structural similarities, it is plausible that this compound may also modulate this pathway, but this requires direct experimental validation.

-

Wnt/β-catenin Signaling: Astragaloside I has been reported to stimulate osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial for bone formation and homeostasis. While this has not been demonstrated for this compound, it represents a potential area of investigation, particularly for applications in bone-related disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of this compound.

| In Vitro Activity | Cell Line | Treatment | Concentration | Effect | Reference |

| Anti-inflammatory | BV-2 microglia | LPS | 25, 50, 100 µM | Dose-dependent inhibition of NO and TNF-α production. | [2] |

| BV-2 microglia | LPS | 100 µM | Significant reduction in iNOS and COX-2 protein expression. | [2] | |

| BV-2 microglia | LPS | 100 µM | Inhibition of NF-κB, PI3K, and Akt phosphorylation. | [2] | |

| Immunomodulatory | NK-92MI cells | - | 2, 10 µM | Significant, dose-dependent increase in cytotoxicity towards K562 cells. | [10] |

| Metabolic Regulation | 3T3-L1 adipocytes | - | 2-10 µg/ml | Induction of adiponectin production. | [11] |

| In Vivo Activity | Animal Model | Dosage | Route | Effect | Reference |

| Metabolic Regulation | Healthy and diabetic mice | 0.5, 5 mg/kg | Tail vein injection | Increased β-cell mass; improved fasting blood glucose and insulin resistance in diabetic mice. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: BV-2 murine microglial cells.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours) to induce an inflammatory response.[2]

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Components

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt, p-PI3K, PI3K, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activation Assay

-

Nuclear Protein Extraction: Nuclear extracts from treated and untreated cells are prepared using a nuclear extraction kit.

-

Nrf2 Transcription Factor Assay: The activation of Nrf2 is quantified using a transcription factor assay kit (e.g., colorimetric or chemiluminescent). This assay typically involves the binding of activated Nrf2 from the nuclear extract to an oligonucleotide containing the Nrf2 consensus binding site immobilized on a 96-well plate. The bound Nrf2 is then detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate. The absorbance or luminescence is measured using a microplate reader.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: Wnt/β-catenin pathway, activated by Astragaloside I.

Caption: Experimental workflow for anti-inflammatory studies.

Conclusion and Future Directions

This compound is a multi-target natural product with well-defined anti-inflammatory and antioxidant mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Its demonstrated effects on increasing β-cell mass and adiponectin production further highlight its therapeutic potential in metabolic diseases.

For drug development professionals and researchers, several areas warrant further investigation:

-

Direct evaluation of this compound's effect on the NLRP3 inflammasome.

-

Investigation into its potential modulation of the Wnt/β-catenin signaling pathway.

-

Comprehensive in vivo studies to establish its pharmacokinetic and pharmacodynamic profiles.

-

Preclinical studies in various disease models to validate its therapeutic efficacy.

A deeper understanding of these aspects will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppression of NLRP3 inflammasome activation by astragaloside IV via promotion of mitophagy to ameliorate radiation-induced renal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of NLRP3 inflammasome activation by astragaloside IV via promotion of mitophagy to ameliorate radiation-induced renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside IV Inhibits NLRP3 Inflammasome-Mediated Pyroptosis via Activation of Nrf-2/HO-1 Signaling Pathway and Protects against Doxorubicin-Induced Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astragaloside I Stimulates Osteoblast Differentiation Through the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of immune cell activators from Astragali Radix using a comprehensive two-dimensional NK-92MI cell membrane chromatography/C18 column/time-of-flight mass spectrometry system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

Isoastragaloside I: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastragaloside I, a cycloartane-type triterpenoid saponin, is a significant bioactive constituent of Astragalus membranaceus, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into the compound's notable biological activities, including its anti-inflammatory and metabolic regulatory effects, supported by quantitative data and elucidation of the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Initial Identification

This compound was first isolated and identified from the roots of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao.[1] Its discovery was part of broader investigations into the chemical constituents of this widely used medicinal herb, which is known to contain a variety of saponins, flavonoids, and polysaccharides.[2] Early studies utilized a combination of chromatographic techniques to separate the complex mixture of compounds present in the plant extract, leading to the characterization of several astragalosides, including this compound. The structural elucidation of this compound was accomplished through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isolation and Purification of this compound

The isolation of this compound from Astragalus membranaceus is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the separation of astragalosides.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Dried roots of Astragalus membranaceus are pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is extracted with an organic solvent. A common method involves reflux extraction with 95% ethanol.[3] The extraction is typically repeated multiple times to ensure a high yield of the target compounds.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Saponins, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.[4][5]

Experimental Protocol: Chromatographic Purification

A combination of column chromatography techniques is employed for the purification of this compound from the enriched saponin fraction.

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., SA-3) is selected for its adsorption and desorption characteristics for astragalosides.[6] The resin is pre-treated according to the manufacturer's instructions, typically involving washing with ethanol and water.

-

Sample Loading: The saponin-rich extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.

-

Elution: The column is washed with water to remove highly polar impurities. The astragalosides are then eluted with a stepwise or gradient of increasing ethanol concentration in water.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent System Selection: A suitable two-phase solvent system is selected to achieve optimal separation. For astragalosides, a common system is ethyl acetate-n-butanol-water.[7][8]

-

HSCCC Separation: The fraction containing this compound from the macroporous resin chromatography is subjected to HSCCC. The sample is injected into the equilibrated HSCCC coil, and the separation is performed at a specific revolution speed and flow rate.[7]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

-

Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of acetonitrile and water.[9][10]

-

Purification: The semi-purified fractions from HSCCC are further purified by preparative HPLC to yield high-purity this compound.

-

Purity Assessment: The purity of the final product is determined by analytical HPLC, with detection by UV or Evaporative Light Scattering Detector (ELSD). Purity of over 95% is typically achieved.[5]

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with significant potential in the areas of anti-inflammation and metabolic regulation.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[11][12]

-

Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (e.g., 1 hour).

-

Inflammatory Stimulus: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators: The production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) in the cell culture supernatant is quantified using Griess reagent and ELISA kits, respectively.[12]

-

Western Blot Analysis: Cell lysates are subjected to Western blotting to analyze the expression and phosphorylation levels of key proteins in the NF-κB pathway (e.g., IκBα, p65).[13][14]

| Concentration of this compound (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β mRNA Expression (fold change) |

| 25 | Significant reduction | Significant reduction | Data not consistently available |

| 50 | Dose-dependent reduction | Dose-dependent reduction | Data not consistently available |

| 100 | Strong inhibition | Strong inhibition | Significant reduction[12] |

Note: The exact percentage of inhibition can vary between studies. The table indicates the general trend observed.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Preparative isolation and purification of calycosin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative enrichment and separation of astragalosides from Radix Astragali extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of astragaloside IV from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Chemical structure and properties of Isoastragaloside I.

An In-Depth Technical Guide to Isoastragaloside I for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cycloartane-type triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus (Fisch.) Bunge.[1] This plant, a staple in traditional Chinese medicine, is renowned for its wide array of pharmacological properties, including immunomodulatory, anti-inflammatory, and neuroprotective effects.[1][2] this compound, as one of its active constituents, has garnered significant attention for its therapeutic potential in various disease models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its underlying mechanisms of action and the experimental protocols used for its investigation.

Chemical Structure and Properties

This compound is a complex glycoside with a tetracyclic triterpene aglycone. Its chemical identity and physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | [(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]oxan-3-yl] acetate[3] |

| CAS Number | 84676-88-0[1][3] |

| Molecular Formula | C₄₅H₇₂O₁₆[1][3] |

| SMILES | C[C@]12[C@@]3([H])[C@@]4(CC[C@@]1(--INVALID-LINK--(O)C)CC5">C@([H])--INVALID-LINK--O)C)[C@@]6(--INVALID-LINK--O[C@H]7--INVALID-LINK--OC(C)=O)O)OC(C)=O)C">C@@([H])--INVALID-LINK--O[C@@H]8O--INVALID-LINK--O)O">C@@HCO)C4 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 869.04 g/mol [4] |

| Appearance | White to yellow solid[5] |

| Purity | ≥98% (Commercially available)[1] |

| Solubility | Soluble in DMSO (50 mg/mL) and Acetonitrile.[1][4] |

| Storage | Store at -20°C, protected from light.[4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, primarily centered on its anti-inflammatory and metabolic regulatory functions.

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation.[1] In microglial cells, the resident immune cells of the central nervous system, this compound effectively mitigates the inflammatory response triggered by lipopolysaccharide (LPS).[1][6]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1] In response to stimuli like LPS, this compound has been shown to:

-

Reduce Pro-inflammatory Mediators: It dose-dependently inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][6]

-

Suppress NF-κB Activation: It decreases the phosphorylation of NF-κB, which is a key step in its activation, and subsequently suppresses its translocation to the nucleus and its transactivation activity.[1][6]

-

Modulate Upstream Kinases: The inhibitory effect on NF-κB is also linked to the attenuation of the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which act as upstream regulators of NF-κB.[1][6]

By suppressing microglial activation, this compound presents therapeutic potential for neurological diseases where neuroinflammation is a key pathological feature.[1][6]

Metabolic Regulation

This compound plays a significant role in regulating glucose and lipid metabolism, primarily through its effects on adiponectin and pancreatic β-cells.

-

Induction of Adiponectin Production: Adiponectin is an adipocyte-secreted hormone with potent insulin-sensitizing, anti-diabetic, and anti-inflammatory properties.[7] this compound has been shown to selectively increase the secretion of adiponectin from both 3T3-L1 adipocytes and primary adipocytes.[7][8] Chronic administration in obese mice led to elevated serum levels of total adiponectin, which was associated with improved hyperglycemia, glucose intolerance, and insulin resistance.[7][9]

-

Promotion of Pancreatic β-Cell Mass: Recent studies have revealed that this compound can increase pancreatic β-cell mass in both healthy and diabetic mice.[5][9] Lineage tracing experiments have demonstrated that it promotes the generation of new β-cells from pancreatic ductal cells.[5] This regenerative capacity highlights its potential as a novel therapeutic agent for diabetes by restoring the insulin-producing cell population.[5][9]

Experimental Protocols

This section details the methodologies employed to elucidate the biological activities of this compound.

Isolation and Purification of this compound

-

Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with a solvent such as aqueous ammonia.[11][12] This is often followed by partitioning with solvents of increasing polarity (e.g., ethyl acetate) to obtain a crude saponin-rich fraction.[10]

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification.

-

Column Chromatography: A common first step involves using a DEAE-52 cellulose column, eluting with a gradient of NaCl solutions.[13]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating glycosides. A two-phase solvent system (e.g., ethyl acetate-ethanol-acetic acid-water) is used to partition and separate the compounds.[10]

-

-

Purity Analysis and Identification: The purity of the isolated fractions is assessed by High-Performance Liquid Chromatography (HPLC). The final structure is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Evaluation of Anti-inflammatory Activity

The protocol is based on the study by Liu et al. (2017) using BV-2 microglial cells.[1]

-

Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of genes like iNOS, TNF-α, and IL-1β.

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB, total NF-κB, phospho-Akt, total Akt) to determine their expression and phosphorylation status.

-

NF-κB Luciferase Reporter Assay: To measure NF-κB transcriptional activity, cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. Following treatment, luciferase activity is measured and normalized to a co-transfected control plasmid (e.g., Renilla luciferase).

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C45H72O16 | CID 60148697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation and purification of isoflavan and pterocarpan glycosides from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]

- 12. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification, Structural Analysis and Cardio-Protective Activity of Polysaccharides from Radix Astragali - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Isoastragaloside I in Astragalus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastragaloside I, a significant bioactive cycloartane-type triterpenoid saponin from Astragalus species, has garnered considerable attention for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate structure. It includes a summary of quantitative data on metabolite accumulation and gene expression, outlines key experimental protocols, and presents visual diagrams of the biosynthetic pathway and related experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biotechnology, and drug development.

Introduction

Astragalus species, prominent in traditional medicine, are the primary source of a diverse array of bioactive compounds, including the highly valued astragalosides. Among these, this compound is a notable saponin with various reported biological activities. The intricate structure of this compound, featuring a cycloartane skeleton adorned with specific glycosyl and acetyl moieties, is the result of a complex biosynthetic pathway. This document elucidates the known and putative steps in the formation of this compound, providing a technical foundation for further research and biotechnological applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the universal isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is then subjected to a series of specific modifications by tailoring enzymes.

Upstream Pathway: The Mevalonate (MVA) Pathway

The biosynthesis of the isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all terpenoids, occurs via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. For triterpenoid biosynthesis in Astragalus, the MVA pathway is considered the primary source of precursors[1][2].

The key enzymes involved in the MVA pathway are:

-

Acetoacetyl-CoA thiolase (AACT)

-

Hydroxymethylglutaryl-CoA synthase (HMGS)

-

Hydroxymethylglutaryl-CoA reductase (HMGR)

-

Mevalonate kinase (MK)

-

Phosphomevalonate kinase (PMK)

-

Mevalonate diphosphate decarboxylase (MVD)

-

Isopentenyl pyrophosphate isomerase (IDI)

Formation of the Cycloartane Skeleton

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, the final linear precursor for triterpenoid cyclization. The pivotal step in the formation of the characteristic cycloartane skeleton of astragalosides is the cyclization of 2,3-oxidosqualene catalyzed by cycloartenol synthase (CAS) [1].

Downstream Modifications: Tailoring of the Cycloartenol Scaffold

Following the formation of cycloartenol, a series of oxidative and glycosylation reactions occur to produce the diverse array of astragalosides. The specific sequence of these modifications leading to this compound is still under investigation, but key enzyme families have been identified.

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the hydroxylation of the cycloartenol backbone at various positions. While the specific CYP450s for each hydroxylation step in this compound biosynthesis are not all fully characterized, their involvement is crucial for creating the attachment points for sugar moieties[3].

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the transfer of sugar moieties (e.g., glucose, xylose) from an activated sugar donor (e.g., UDP-glucose, UDP-xylose) to the triterpenoid aglycone. Several UGTs from Astragalus have been identified that are involved in the glycosylation of the cycloastragenol core at positions C-3, C-6, and C-25[1].

-

Acetyltransferase: The final distinguishing feature of this compound is the presence of two acetyl groups on the sugar moieties. A key enzyme, a saponin acetyltransferase designated as AmAT7-3 , has been identified in Astragalus membranaceus. This enzyme is responsible for the acetylation of the xylosyl group attached to the C-3 position of the astragaloside core. Specifically, this compound is characterized by acetylation at the C2′ and C4′ positions of this xylose residue.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of astragalosides and the expression of related biosynthetic genes provide insights into the regulation and localization of their production.

Accumulation of Astragalosides

The concentration of astragalosides, including this compound, varies significantly among different organs of the Astragalus plant. The roots are the primary site of accumulation.

| Astragaloside | Organ | Concentration (mg/g Dry Weight) | Reference |

| Astragaloside I | Root | ~0.1-0.5 | [4] |

| Astragaloside II | Root | ~1.0-2.5 | [4] |

| Astragaloside III | Root | ~0.05-0.3 | [4] |

| Astragaloside IV | Root | ~0.2-0.8 | [4] |

| This compound | Root | Data not consistently separated from Astragaloside I in all studies | |

| Total Astragalosides | Root Periderm | Significantly higher than cortex and xylem | [3] |

| Total Astragalosides | Root Cortex | Higher than xylem | [3] |

| Total Astragalosides | Root Xylem | Lowest concentration | [3] |

Note: The concentration of this compound is often reported collectively with other astragalosides. More targeted analytical studies are required for precise quantification.

Gene Expression Levels

Studies on the expression of genes in the astragaloside biosynthetic pathway have revealed interesting patterns that suggest a complex regulatory mechanism.

| Gene | Organ with Highest Expression | Relative Expression Level | Reference |

| AACT | Leaf | High | [4] |

| HMGS | Stem, Leaf | High | [4] |

| HMGR | Stem, Leaf | High | [4] |

| CAS | Stem, Leaf | High | [4] |

| CYP450s (various) | Root | High | [2] |

| UGTs (various) | Root | High |

Interestingly, while the final products accumulate in the roots, the transcript levels of many upstream genes are higher in the leaves and stems. This has led to the hypothesis that the initial steps of biosynthesis may occur in the aerial parts of the plant, with subsequent transport of intermediates to the roots for final modifications and storage[4].

Experimental Protocols

This section outlines general methodologies for key experiments in the study of this compound biosynthesis.

Extraction and Quantification of this compound

A standard method for the analysis of astragalosides is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol Outline:

-

Sample Preparation: Dried and powdered Astragalus root material is extracted with a solvent such as methanol or ethanol, often using ultrasonication or reflux.

-

Purification (Optional): The crude extract can be subjected to solid-phase extraction (SPE) to remove interfering compounds.

-

HPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is employed for separation.

-

Detection: Mass spectrometry is used for sensitive and specific detection and quantification, often in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: A calibration curve is generated using an authentic standard of this compound.

-

Caption: General workflow for quantification of this compound.

Heterologous Expression and Enzyme Assays

To characterize the function of candidate biosynthetic enzymes, they are often expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).

Protocol Outline for Yeast Expression:

-

Gene Cloning: The coding sequence of the candidate gene (e.g., a CYP450, UGT, or acetyltransferase) is cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is introduced into a suitable yeast strain.

-

Protein Expression: The yeast culture is grown under conditions that induce the expression of the recombinant protein.

-

Microsome Isolation (for CYP450s): For membrane-bound enzymes like CYP450s, microsomes are isolated from the yeast cells by differential centrifugation.

-

Enzyme Assay:

-

The recombinant enzyme (or microsomal preparation) is incubated with the putative substrate (e.g., a precursor astragaloside) and any necessary co-factors (e.g., NADPH for CYP450s, UDP-sugar for UGTs, Acetyl-CoA for acetyltransferases).

-

The reaction is stopped, and the products are extracted.

-

The reaction products are analyzed by HPLC-MS to identify and quantify the newly formed compound.

-

Caption: Workflow for heterologous expression and enzyme characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Astragalus species is a complex and fascinating area of research. While the main enzymatic steps have been largely elucidated, from the MVA pathway to the final tailoring reactions, further studies are needed to fully understand the specific order of reactions and the regulatory networks that control the flux through the pathway. The identification of key enzymes like cycloartenol synthase and specific glycosyltransferases and acetyltransferases opens up exciting possibilities for metabolic engineering approaches to enhance the production of this compound in its native host or in heterologous systems. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway, the elucidation of the transport mechanisms of intermediates between cellular compartments and plant organs, and the identification of transcription factors that regulate the expression of the biosynthetic genes. A deeper understanding of these aspects will be instrumental in harnessing the full potential of this compound for pharmaceutical and nutraceutical applications.

References

- 1. scispace.com [scispace.com]

- 2. Identification and Expression Analysis of Cytochrome P450 Genes Probably Involved in Triterpenoid Saponins Biosynthesis in Astragalus mongholicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Isoastragaloside I: A Technical Guide on Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoastragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, a prominent herb in traditional Chinese medicine. This document provides a comprehensive technical overview of this compound, focusing on its natural sources, abundance, biosynthetic pathways, and relevant experimental protocols for its extraction, isolation, and quantification. Furthermore, it elucidates a key signaling pathway through which this compound exerts its biological effects, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound is the dried root of plants belonging to the Astragalus genus, which comprises over 2,500 species.[1][2] The most significant species for obtaining this compound are:

These are the two species officially recognized in the Chinese Pharmacopoeia as "Huangqi" or Radix Astragali.[7] this compound, along with other major astragalosides, is predominantly accumulated in the root of the plant.[8] Specifically, the periderm (outer bark) of the root has been found to be the most astragaloside-rich part.[9]

Abundance in Natural Sources

The concentration of individual astragalosides, including this compound, can vary significantly based on the plant's age, cultivation conditions, harvest time, and the specific part of the root analyzed.[1][10] While this compound is considered a major saponin, quantitative data specifically for it is less abundant in the literature compared to Astragaloside IV.[11] The following tables summarize the available quantitative data for major astragalosides to provide context for abundance.

Table 1: Abundance of Major Astragalosides in Astragalus membranaceus Root

| Compound | Concentration Range (mg/g dry weight) | Plant Part | Analytical Method | Reference |

| Astragaloside I | 0.306 - 0.922 | Root | HPLC-CAD | [12] |

| Astragaloside II | 0.053 - 0.092 | Root | HPLC-CAD | [12] |

| Astragaloside IV | 0.015 - 0.092 | Root | HPLC-CAD | [12] |

| This compound | Identified, but not quantified | Root | UPLC-Qtrap HRMS | [13] |

| Total Astragalosides | 0.645 - 1.701 | Root | Not Specified | [1] |

Table 2: Distribution of Total Astragalosides in Root Tissues of A. membranaceus

| Root Tissue | Total Astragalosides (% of dry weight) |

| Periderm | 43.5% |

| Cortex | 47.2% |

| Xylem | 9.30% |

| Source: Adapted from Kwon et al., 2013[9] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step process that is part of the triterpenoid saponin pathway in plants. It begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated from either the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[14] These precursors are converted to the triterpene backbone, which is then sequentially modified by enzymes, primarily UDP-glycosyltransferases (UGTs), to produce the final saponin structure.[15]

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and quantification of this compound from Astragalus root material.

General Experimental Workflow

The overall process for obtaining and analyzing this compound involves a sequential workflow from raw plant material to purified compound analysis.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate the extraction of saponins into a solvent.

-

Sample Preparation: Weigh 2.0 g of accurately powdered Astragalus root and place it into a 50 mL centrifuge tube.[16]

-

Solvent Addition: Add 30 mL of methanol to the tube.[16]

-

Ultrasonication: Place the tube in an ultrasonic bath (e.g., 40 kHz, 500 W) and sonicate for 30-40 minutes at room temperature.[16]

-

Centrifugation: Centrifuge the resulting slurry at approximately 3000 x g for 15-20 minutes to pellet the solid plant material.[16][17]

-

Supernatant Collection: Carefully decant the methanol supernatant, which contains the crude extract.

-

Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the dried crude extract.

-

Storage: Store the crude extract at 4°C until further processing.

Protocol 2: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique effective for separating compounds from complex mixtures like plant extracts.[18]

-

Solvent System Selection: A suitable two-phase solvent system must be selected. For saponins, common systems include chloroform-methanol-water or ethyl acetate-n-butanol-water in various ratios. The ideal system is chosen based on the partition coefficient (K) of this compound.

-

Preparation of Solvent Phases: Prepare the chosen solvent system in a separatory funnel, shake vigorously, and allow the two phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (or vice versa, depending on the operational mode).

-

HSCCC Instrument Preparation: Fill the multilayer coil column of the HSCCC instrument with the stationary phase.

-

Sample Loading: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument.

-

Elution: Rotate the column at a high speed (e.g., 800-1000 rpm) and pump the mobile phase through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Fraction Collection: Collect fractions of the eluent at regular intervals using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

-

Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.

Protocol 3: Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying compounds.[17][19]

-

Standard and Sample Preparation:

-

Chromatographic Conditions:

-

UPLC System: Waters ACQUITY H-Class or similar.[16]

-

Column: ACQUITY C18 or equivalent (e.g., 1.7 µm, 2.1 × 100 mm).[19]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[16]

-

Gradient Elution: A typical gradient might be: 0-3 min, 5-30% B; 3-5 min, 30-40% B; 5-15 min, 40-100% B. This must be optimized for the specific compound.[16]

-

Injection Volume: 2.5 µL.[16]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions.

-

Instrument Parameters: Optimize desolvation gas flow, cone voltage, and collision energy for the specific m/z transition of this compound.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Quantify the amount of this compound in the samples by interpolating their peak areas from this curve.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties. One of its key mechanisms of action is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[4][5] In microglial cells stimulated by lipopolysaccharide (LPS), this compound suppresses the inflammatory response by inhibiting upstream signaling molecules like PI3K/Akt and MAPKs.[4][5]

References

- 1. scispace.com [scispace.com]

- 2. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C45H72O16 | CID 60148697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress on Chemical Components of Astragalus membranaceus and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Advances in Biotechnological Production and Metabolic Regulation of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid quantitative analysis of 12 chemical constituents in wild-simulated and cultivated Astragali Radix based on UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Preliminary Pharmacological Profile of Isoastragaloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastragaloside I (IAS-I) is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. Emerging pharmacological studies have highlighted its potential therapeutic applications, particularly in the realms of neuroinflammation and metabolic disorders. This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, with a focus on its anti-inflammatory and anti-diabetic properties. The information presented herein is intended to support further research and drug development initiatives.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells. In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells have shown that IAS-I can effectively suppress the production of pro-inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Effects

The dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated BV-2 microglial cells are summarized below.

| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 25 | Significant Inhibition | [1][2] |

| 50 | More Potent Inhibition | [1][2] | |

| 100 | Most Potent Inhibition | [1][2] | |

| Tumor Necrosis Factor-α (TNF-α) | 25 | Significant Inhibition | [1][2] |

| 50 | More Potent Inhibition | [1][2] | |

| 100 | Most Potent Inhibition | [1][2] | |

| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | 25, 50, 100 | Dose-dependent decrease | [1][2] |

| Cyclooxygenase-2 (COX-2) Protein Expression | 25, 50, 100 | Dose-dependent decrease | [1][2] |

| Interleukin-1β (IL-1β) mRNA Expression | 25, 50, 100 | Dose-dependent mitigation | [1][2] |

| TNF-α mRNA Expression | 25, 50, 100 | Dose-dependent mitigation | [1][2] |

| iNOS mRNA Expression | 25, 50, 100 | Dose-dependent mitigation | [1][2] |

Mechanism of Anti-inflammatory Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.[1][2] This inhibition is mediated through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Experimental Protocols

BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with varying concentrations of this compound (25, 50, 100 µM) for 2 hours prior to stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[1][2]

The concentration of NO in the culture supernatant is determined using the Griess reagent. Briefly, 100 µL of culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.

Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-PI3K, phospho-Akt, phospho-MAPKs, NF-κB p65, and IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Total RNA is extracted from cells and reverse-transcribed into cDNA. qRT-PCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-1β, and iNOS. The relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as the internal control.

Anti-diabetic Activity

This compound has shown promise in the management of diabetes by improving hyperglycemia and preserving pancreatic β-cell mass. In vivo studies in mouse models of diabetes have demonstrated its therapeutic potential.

Quantitative Data: In Vivo Anti-diabetic Effects

The effects of this compound on key metabolic parameters in healthy and diabetic mice are presented below.

| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |

| Fasting Blood Glucose | Diabetic Mice | This compound | 0.5 mg/kg | Improved | [3][4][5] |

| Insulin Resistance | Diabetic Mice | This compound | 0.5 mg/kg | Improved | [3][4][5] |

| β-cell Mass | Healthy Mice | This compound | 5 mg/kg | Increased | [3][4][5] |

| β-cell Mass | Diabetic Mice | This compound | 0.5 mg/kg | Increased | [3][4][5] |

| Small Islet Mass | Diabetic Mice | This compound | 0.5 mg/kg | Significantly Increased | [3][4][5] |

Mechanism of Anti-diabetic Action

The anti-diabetic effects of this compound are attributed to its ability to increase pancreatic β-cell mass by promoting the generation of β-cells from ductal cells.[3][4][5] This suggests a potential role for IAS-I in β-cell regeneration and protection.

Experimental Protocols

Healthy and diabetic mouse models are used. Diabetes can be induced by streptozotocin (STZ) injection. Mice are treated with this compound (0.5 mg/kg for diabetic mice, 5 mg/kg for healthy mice) via tail vein injection.[3][4][5]

Fasting blood glucose levels are measured using a glucometer. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.

Pancreata are collected, fixed, and embedded in paraffin. Pancreatic sections are stained for insulin by immunohistochemistry. The β-cell area is quantified using morphometric analysis software and is expressed as a ratio of the total pancreatic area to determine the β-cell mass.[3][4][5]

Adiponectin Production

This compound has been shown to selectively increase the production and secretion of adiponectin, an adipokine with anti-diabetic and anti-inflammatory properties.

Quantitative Data: Adiponectin Secretion

The dose-dependent effect of this compound on adiponectin secretion in primary mouse adipocytes is detailed below.

| Cell Type | Concentration of this compound (µg/mL) | Effect on Adiponectin Secretion | Reference |

| Primary Mouse Adipocytes | 1 | Increased | [6][7] |

| 3 | Further Increased | [6][7] | |

| 10 | Maximal Increase | [6][7] |

Experimental Protocols

Primary adipocytes are isolated from the epididymal fat pads of mice and cultured. Differentiated adipocytes are treated with various concentrations of this compound (1, 3, 10 µg/mL).[6][7]

The concentration of adiponectin in the culture medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

This compound exhibits a promising pharmacological profile with potent anti-inflammatory and anti-diabetic activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, as well as the promotion of β-cell generation and adiponectin secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammatory and metabolic diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for human use.

References

- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound improves hyperglycaemia and increases β-cell mass in mice. | Read by QxMD [read.qxmd.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoastragaloside I: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastragaloside I is a prominent cycloartane-type triterpenoid saponin isolated from the root of Astragalus membranaceus (Fisch.) Bge., a cornerstone herb in Traditional Chinese Medicine (TCM) known as Huangqi. For centuries, Huangqi has been prescribed to tonify "Qi" (vital energy), enhance immunity, and treat a wide array of ailments. Modern phytochemical research has identified a rich array of bioactive constituents within Astragalus membranaceus, with saponins, flavonoids, and polysaccharides being the most significant. Among these, this compound has emerged as a molecule of considerable interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, experimental validation, and potential for therapeutic development.

Pharmacological Properties and Mechanisms of Action

This compound has demonstrated a range of pharmacological effects in preclinical studies, positioning it as a promising candidate for further investigation in several therapeutic areas.

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation, particularly neuroinflammation, is a key pathological feature of many neurodegenerative diseases. This compound has been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

In a key study utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound dose-dependently inhibited the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] It also decreased the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduced the gene expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and TNF-α.[1] Mechanistic investigations revealed that this compound suppressed the phosphorylation of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transactivation of inflammatory genes. This inhibitory effect on NF-κB was found to be mediated through the modulation of upstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1]

Metabolic Regulation: Insulin Sensitization and Anti-diabetic Potential

This compound has shown significant promise in the regulation of glucose metabolism and the amelioration of diabetic phenotypes. Its effects are multifaceted, involving the enhancement of adiponectin secretion and the promotion of pancreatic β-cell health.

1. Elevation of Adiponectin Production:

Adiponectin is an adipokine with potent insulin-sensitizing and anti-inflammatory properties. Studies have demonstrated that this compound can selectively increase the secretion of adiponectin from adipocytes.[2][3] In both 3T3-L1 adipocytes and primary mouse adipocytes, this compound treatment led to a significant increase in adiponectin levels in the conditioned medium.[2] Furthermore, chronic administration of this compound to obese mice resulted in elevated serum levels of total adiponectin, with a selective increase in the high-molecular-weight (HMW) oligomeric complex, which is the most active form of adiponectin. This elevation in adiponectin was associated with improved glucose tolerance and insulin sensitivity.[2]

2. Improvement of Hyperglycemia and Pancreatic β-Cell Mass:

Recent research has highlighted a direct effect of this compound on pancreatic β-cells. In a study using both healthy and diabetic mouse models, treatment with this compound was found to increase β-cell mass.[4][5][6] Notably, a low dose of 0.5 mg/kg significantly increased the mass of small islets.[4][6] Lineage tracing experiments further revealed that this compound promotes the generation of new β-cells from pancreatic ductal cells.[4][6] This regenerative capacity, coupled with its ability to improve fasting blood glucose and insulin resistance, underscores its potential as a therapeutic agent for diabetes.[4][5][6]

Hepatoprotective Effects

This compound has also been investigated for its protective effects against liver diseases. In a mouse model of cholestatic liver disease induced by a 3,5-diethoxycarbonyl-1,4-dihydropyridine (DDC) diet, this compound treatment was shown to ameliorate liver injury.[7] It improved serum biochemical markers of liver damage and reduced liver fibrosis.[7] The mechanism of action appears to involve the regulation of bile acid metabolism and the restoration of the intestinal barrier function, which is often compromised in cholestatic conditions.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anti-inflammatory Effects of this compound on LPS-stimulated BV-2 Microglial Cells

| Parameter | Concentration of this compound (µM) | Effect | Reference |

| NO Production | 25, 50, 100 | Dose-dependent inhibition | [1] |

| TNF-α Release | 25, 50, 100 | Dose-dependent inhibition | [1] |

| iNOS Expression | 100 | Significant reduction | [1] |

| COX-2 Expression | 100 | Significant reduction | [1] |

| IL-1β mRNA | 100 | Significant reduction | [1] |

| TNF-α mRNA | 100 | Significant reduction | [1] |

Table 2: Effects of this compound on Adiponectin Production

| Model | Treatment | Outcome | Reference |

| 3T3-L1 Adipocytes | 10 µg/mL this compound | ~1.8-fold increase in adiponectin secretion | [2] |

| Primary Mouse Adipocytes | 10 µg/mL this compound | ~2.5-fold increase in adiponectin secretion | [2] |

| Obese Mice | 10 mg/kg/day this compound | Significant increase in serum adiponectin | [2] |

Table 3: Anti-diabetic Effects of this compound in Mice

| Model | Treatment | Outcome | Reference |

| Healthy and Diabetic Mice | 0.5 mg/kg this compound | Significant increase in small islet mass | [4][5][6] |

| Diabetic Mice | 0.5 mg/kg this compound | Improved fasting blood glucose | [4][5][6] |

| Diabetic Mice | 0.5 mg/kg this compound | Improved insulin resistance | [4][5][6] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature. For full, detailed protocols, please refer to the original publications.

Inhibition of NF-κB Activation in BV-2 Microglial Cells

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with LPS.

-

Inflammatory Response Analysis:

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted pro-inflammatory cytokines such as TNF-α and IL-1β in the culture medium are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The expression levels of proteins such as iNOS, COX-2, and the phosphorylated forms of NF-κB, IκB, Akt, and MAPKs are detected using specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The mRNA expression levels of inflammatory genes are quantified by qRT-PCR using specific primers.

-

Induction of Adiponectin Secretion in Adipocytes

-

Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

Treatment: Differentiated adipocytes are treated with this compound for a specified period (e.g., 72 hours).

-

Adiponectin Quantification: The concentration of adiponectin in the culture supernatant is measured by ELISA.

Biosynthesis of this compound

This compound belongs to the cycloartane family of triterpenoid saponins. Its biosynthesis in Astragalus membranaceus follows the general pathway of terpenoid synthesis, starting from the cyclization of 2,3-oxidosqualene.

The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the characteristic cycloartane skeleton of cycloartenol. This is followed by a series of enzymatic modifications, including hydroxylations, oxidations, and other reactions, to produce the aglycone, cycloastragenol. The final steps involve the sequential addition of sugar moieties to the cycloastragenol backbone, catalyzed by various UDP-dependent glycosyltransferases (UGTs). These glycosylation steps are crucial for the diversity and biological activity of the resulting saponins, including this compound.

Chemical Synthesis and Drug Development Considerations

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry of the cycloartane core and the multiple glycosidic linkages present significant challenges for synthetic chemists. The current supply of this compound for research purposes relies on its isolation and purification from Astragalus membranaceus.

For drug development professionals, this highlights a critical consideration. While the pharmacological profile of this compound is promising, the scalability of its production is a potential hurdle. Future research may focus on semi-synthetic approaches, starting from more abundant precursors, or on the elucidation and engineering of the biosynthetic pathway in microbial hosts to enable sustainable and cost-effective production.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically on this compound are limited. However, studies on other astragalosides, such as Astragaloside IV, provide some insights. Generally, the oral bioavailability of astragalosides is low.[8] They undergo metabolism in the gastrointestinal tract and liver. Some evidence suggests that this compound may be a metabolite of other astragalosides. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Clinical Status and Future Directions

Currently, there are no registered clinical trials specifically evaluating the safety and efficacy of isolated this compound in humans. Clinical studies have been conducted on extracts of Astragalus membranaceus, which contain a mixture of bioactive compounds, including this compound.[9][10][11][12] These trials have explored the use of Astragalus extracts in various conditions, including cancer-related fatigue and as an adjunct to chemotherapy.[9][10][11][12]

The preclinical data for this compound are compelling and warrant further investigation. Future research should focus on:

-

Elucidating detailed mechanisms of action: While the involvement of the NF-κB pathway is established, the precise molecular targets of this compound remain to be fully identified.

-

Comprehensive pharmacokinetic and toxicological studies: A thorough understanding of the ADME and safety profile of this compound is essential for its progression towards clinical trials.

-

Development of scalable and cost-effective production methods: Whether through advanced extraction and purification techniques, semi-synthesis, or metabolic engineering, a reliable source of high-purity this compound is crucial for further development.

-

Initiation of well-designed clinical trials: Based on the robust preclinical evidence, clinical trials are needed to evaluate the therapeutic potential of this compound in relevant patient populations, particularly for inflammatory conditions and metabolic disorders.

References

- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Elevation of Adiponectin Production by the Natural Compounds Derived from a Medicinal Herb Alleviates Insulin Resistance and Glucose Intolerance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. login.medscape.com [login.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates cholestatic liver diseases by ameliorating liver injury, regulating bile acid metabolism and restoring intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Astragaloside IV in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Astragalus-containing Chinese herbal combinations for advanced non-small-cell lung cancer: a meta-analysis of 65 clinical trials enrolling 4751 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of Astragalus Membranaceus (Huang Qi) for Cancer-Related Fatigue: A Systematic Review and Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Isoastragaloside I: A Comprehensive Technical Review of its Anti-Diabetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastragaloside I (IAS-I), a principal active saponin isolated from the medicinal herb Astragalus membranaceus, is emerging as a promising therapeutic agent for the management of diabetes mellitus. This technical guide provides an in-depth analysis of the current scientific evidence supporting the anti-diabetic properties of this compound. It consolidates quantitative data from preclinical studies, details the experimental protocols utilized in this research, and elucidates the molecular signaling pathways implicated in its mechanism of action. The evidence presented herein suggests that this compound exerts its anti-diabetic effects through a multi-pronged approach, including the enhancement of β-cell mass and function, improvement of insulin sensitivity, and modulation of key metabolic signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for diabetes.

Introduction